molecular formula C8H10ClFN2O B1379242 3-Fluoro-4-methylbenzohydrazide hydrochloride CAS No. 1803580-75-7

3-Fluoro-4-methylbenzohydrazide hydrochloride

Cat. No.: B1379242
CAS No.: 1803580-75-7
M. Wt: 204.63 g/mol
InChI Key: ZFFHWWLWGOGHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-methylbenzohydrazide hydrochloride (FMBH) is a highly versatile compound with a variety of applications in scientific research and industry. It is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C8H10ClFN2O . Its molecular weight is 204.63 g/mol.

Scientific Research Applications

Antimycobacterial Activity

3-Fluoro-4-methylbenzohydrazide hydrochloride and its derivatives have been explored for their antimycobacterial properties. A study by Koçyiğit-Kaymakçıoğlu et al. (2009) synthesized a series of 4-fluorophenylhydrazide derivatives to evaluate their activity against Mycobacterium tuberculosis H37Rv, with some compounds showing significant inhibitory activity (Koçyiğit-Kaymakçıoğlu et al., 2009).

Antiproliferative Activity Against Cancer

Research by Kumar et al. (2013) investigated the antiproliferative effect of Schiff bases derived from 4-fluorophenylisothiocyanate and 2,6-diflurobenzohydrazide against various human cancer cell lines. Some compounds demonstrated notable activity, suggesting potential as anticancer agents (Kumar et al., 2013).

Antifungal and Anti-Inflammatory Properties

Koçyiğit-Kaymakçıoğlu et al. (2012) synthesized various hydrazide-hydrazones and oxadiazoles derived from 4-fluorobenzoic acid hydrazide. These compounds were tested for antifungal activity against Candida pathogens and for anti-inflammatory, cytotoxic, and antioxidant activities in mammalian cells. Some compounds showed strong inhibitory activity in these assays (Koçyiğit-Kaymakçıoğlu et al., 2012).

Antibacterial Activities

A study by Rollas et al. (2002) focused on the preparation of hydrazide hydrazones and oxadiazolines of 4-fluorobenzoic acid hydrazide. These compounds were evaluated as potential antimicrobial agents against various bacterial strains and showed promising antibacterial activity, with some compounds performing comparably to known antibiotics (Rollas et al., 2002).

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-methylbenzohydrazide hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, this compound may bind to the active sites of enzymes, altering their catalytic activity and affecting the overall metabolic flux .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth. At higher doses, this compound may cause toxic or adverse effects, including cellular damage or apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites and influence the overall metabolic balance within cells. For instance, this compound may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into the mitochondria, where it can influence mitochondrial function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression .

Properties

IUPAC Name

3-fluoro-4-methylbenzohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O.ClH/c1-5-2-3-6(4-7(5)9)8(12)11-10;/h2-4H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFHWWLWGOGHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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